molecular formula C4H2ClNO2S B1590538 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde CAS No. 55359-96-1

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Cat. No. B1590538
CAS RN: 55359-96-1
M. Wt: 163.58 g/mol
InChI Key: JRJVASOIWDZPCZ-UHFFFAOYSA-N
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Description

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde (4-Cl-THC) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and is often used as a reagent in the synthesis of other compounds. 4-Cl-THC has a wide range of biochemical and physiological effects and is a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Synthesis of Coumarin-Chalcone Hybrid Molecules

The compound is used in the synthesis of coumarin-chalcone hybrid molecules . These hybrid molecules are synthesized using various aromatic aldehydes and have shown significant antioxidant potential . Specifically, compounds 5o and 5k exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .

Antioxidant Activity

The compound plays a crucial role in the inhibition of oxidative stress . Oxidative stress is a prime mechanism in the treatment of several disease conditions . The coumarin-chalcone treatment, which uses this compound in its synthesis, has the potential to be optimized further to generate scaffolds capable to treat many pathological conditions .

Reaction with Monosubstituted Ureas

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde reacts with monosubstituted ureas to give cis- (Z)-and trans- (E)-N- (2,4-dioxothiazolidin-5-ylidenemethyl)ureas . This reaction involves a rearrangement with oxide ion transfer . The cis (Z) Isomers are formed in methanol or dimethylformamide, while both individual cis (Z) and trans (E) isomers and their mixtures are isolated in the reaction performed in acetic acid .

Synthesis of Thiadiazole

The compound is used in the synthesis of thiadiazole . Thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen in its ring structure . It has been used in the development of various pharmaceuticals due to its wide range of biological activities .

properties

IUPAC Name

4-chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-3-2(1-7)9-4(8)6-3/h1H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJVASOIWDZPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(NC(=O)S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480054
Record name 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

CAS RN

55359-96-1
Record name 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The reaction between 2,4-thiazolidinedione (III), dimethylformamide and phosphorus oxychloride is described in Khim. Geterotsikl. Soedin 1975, page 85 (English translation: Chem. Het. Comp. 1975, page 73). In this reaction, the three substances mentioned are, in an optimum molar ratio of 1:1.5:3, heated at 80° C. for 16 hours and at 115° to 130° C. for a short time and then hydrolyzed, whereupon 4-chloro-2,3-dihydro-2-oxo-5-thiazolecarboxaldehyde of the formula (I) ##STR2## is obtained in 40 to 60% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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